molecular formula C21H24N4O3 B5557782 4-methoxy-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide

4-methoxy-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide

Cat. No.: B5557782
M. Wt: 380.4 g/mol
InChI Key: XBVRGODRZFHYLL-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzimidazole core fused with a tetrahydropyrazine ring and substituted with methoxy and benzamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Formation of the tetrahydropyrazine ring: This involves the cyclization of an appropriate diamine with a diester or diketone.

    Methoxylation: Introduction of methoxy groups can be done using methanol in the presence of a strong acid or base.

    Amidation: The final step involves the coupling of the intermediate with benzoyl chloride or a similar reagent to form the benzamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or benzamide groups using reagents like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-methylethanamine
  • N-(2-methoxyethyl)methylamine
  • 2-methoxy-N-methyl-1-ethanamine

Uniqueness

4-methoxy-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide is unique due to its fused benzimidazole-tetrahydropyrazine core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-methoxy-N-[2-(2-methoxyethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-27-12-11-24-9-10-25-19-8-5-16(13-18(19)23-20(25)14-24)22-21(26)15-3-6-17(28-2)7-4-15/h3-8,13H,9-12,14H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVRGODRZFHYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN2C(=NC3=C2C=CC(=C3)NC(=O)C4=CC=C(C=C4)OC)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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